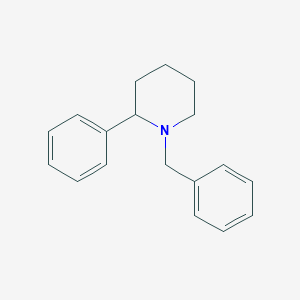

1-Benzyl-2-phenylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

36939-29-4 |

|---|---|

Molecular Formula |

C18H21N |

Molecular Weight |

251.4 g/mol |

IUPAC Name |

1-benzyl-2-phenylpiperidine |

InChI |

InChI=1S/C18H21N/c1-3-9-16(10-4-1)15-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2 |

InChI Key |

TYUXYZYCGWFXIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 2 Phenylpiperidine and Analogous Structures

Direct Synthesis Approaches

Direct synthesis approaches focus on the formation of the piperidine (B6355638) ring itself or the introduction of key substituents onto a pre-existing piperidine core. These methods provide the fundamental framework for accessing 1-benzyl-2-phenylpiperidine and its analogs.

Lithiation followed by substitution is a powerful technique for the functionalization of the piperidine ring, particularly at the C2 position adjacent to the nitrogen atom. This approach is instrumental in creating 2-substituted and 2,2-disubstituted piperidines, which are important for generating quaternary stereocenters. acs.org The process typically involves the deprotonation of an N-protected piperidine, such as N-Boc-2-phenylpiperidine, using a strong organolithium base like n-butyllithium (n-BuLi), followed by the introduction of an electrophile. acs.org

In situ IR spectroscopic studies have been crucial in optimizing this reaction. For the lithiation of N-Boc-2-phenylpiperidine, optimal conditions were identified as using n-BuLi in tetrahydrofuran (B95107) (THF) at -50 °C for a short duration of 5–30 minutes. acs.org These studies revealed that at lower temperatures like -78 °C, the rotation of the tert-butoxycarbonyl (Boc) protecting group is significantly slower in the 2-lithiated pyrrolidine (B122466) intermediate compared to the corresponding piperidine. acs.org This slow rotation can lead to lower yields, making temperature control a critical parameter. For the 2-lithiated N-Boc-2-phenylpiperidine, the half-life for Boc group rotation is approximately 4 seconds at -78 °C, allowing for efficient subsequent substitution reactions. acs.org

Another strategy involves a lithiation-intramolecular cyclization sequence. For instance, the reaction of N-Boc-(4-chlorobutyl)cinnamylamine with the n-BuLi/(−)-sparteine complex results in the formation of (S)-N-Boc-2-(trans-β-styryl)piperidine, demonstrating a method for constructing the piperidine ring with concurrent installation of a C2 substituent. acs.org

| Substrate | Reagents | Conditions | Product | Yield | Ref |

| N-Boc-2-phenylpiperidine | n-BuLi, Electrophile | THF, -50 °C, 5-30 min | 2-substituted 2-phenylpiperidine (B1215205) | Good | acs.org |

| N-Boc-(4-chlorobutyl)cinnamylamine | n-BuLi/(-)-sparteine (B7772259) | Ether, -78 °C, 3 h | (S)-N-Boc-2-(trans-β-styryl)piperidine | 68% | acs.org |

Intramolecular cyclization is a cornerstone of piperidine synthesis, wherein a linear substrate containing a nitrogen source and other reactive functional groups is induced to form the six-membered ring. nih.gov The reaction can proceed through the formation of either a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to complete the heterocycle. nih.gov A multitude of strategies fall under this category, including electrophilic cyclizations, aza-Michael reactions, and various metal-catalyzed processes. nih.gov

One notable example is the intramolecular nitrone dipolar cycloaddition. This method has been successfully applied to generate all-cis-2,3,6-trisubstituted piperidines. iupac.org The strategy relies on the synthesis of an N-alkenylnitrone which then undergoes an intramolecular cycloaddition. The stereochemical outcome of the cyclization is controlled by the preference for bulky substituents to occupy equatorial positions in a chair-like transition state, allowing for predictable synthesis of specific diastereomers. iupac.org

Transition metal catalysis offers a diverse and efficient toolkit for the synthesis of piperidines. digitellinc.com These methods often proceed under mild conditions and exhibit high functional group tolerance. A primary route involves the hydrogenation or reduction of pyridine (B92270) precursors. nih.gov A variety of transition metals, including ruthenium, cobalt, iridium, rhodium, and palladium, are effective for the stereoselective hydrogenation of pyridine derivatives to yield the corresponding piperidines. nih.gov

Alternatively, transition metals can catalyze the intramolecular cyclization of acyclic amine-containing precursors. Palladium-catalyzed reactions are particularly prominent. For example, a Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Gold catalysts have also been employed; a gold(I)-catalyzed intramolecular hydroamination of allenes can produce vinyl piperidines enantioselectively. organic-chemistry.org Similarly, rhodium catalysts can effect the intramolecular anti-Markovnikov hydroamination of certain amino-alkenes to form 3-arylpiperidines in high yield. organic-chemistry.org Copper-catalyzed intramolecular C-H amination has also been developed for synthesizing piperidines from N-fluoride amides. acs.org

| Catalyst System | Reaction Type | Substrate Type | Product Type | Ref |

| Ruthenium, Iridium, etc. | Hydrogenation | Pyridines | Substituted Piperidines | nih.gov |

| Pd(DMSO)₂(TFA)₂ | Wacker-type Cyclization | Alkenyl Amines | Piperidines | organic-chemistry.org |

| Rh(COD)(DPPB)]BF₄ | Hydroamination | 1-(3-aminopropyl)vinylarenes | 3-Arylpiperidines | organic-chemistry.org |

| Phosphinegold(I) complexes | Hydroamination | Allenic Amines | Vinyl Piperidines | organic-chemistry.org |

| [TpˣCuL] complexes | C-H Amination | N-fluoride Amides | Piperidines | acs.org |

Radical cyclization provides a powerful method for forming carbocycles and heterocycles, including piperidines. rsc.orgrsc.org These reactions typically involve the generation of a radical species that subsequently adds to an unsaturated bond within the same molecule to form a ring. rsc.org While 5-exo radical cyclizations to form five-membered rings are often kinetically favored, 6-exo cyclizations to form piperidines are also well-established, though they can face competition from side reactions like 1,5-hydrogen transfer. rsc.org

A modern approach utilizes photoredox catalysis to generate the necessary radical species under mild conditions. nih.gov For instance, an organic photoredox catalyst can induce the light-driven reduction of linear aryl halides to the corresponding aryl radicals. These radicals can then undergo regioselective cyclization to furnish complex spiropiperidines. nih.gov More traditional methods often employ a radical initiator like azobisisobutyronitrile (AIBN) in combination with a reagent such as tributyltin hydride. acs.org This combination has been used effectively in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to produce 2,4-disubstituted piperidines. acs.orgnih.gov Interestingly, replacing tributyltin hydride with tris(trimethylsilyl)silane (B43935) in these reactions can lead to a significant and unexpected enhancement in diastereoselectivity, affording the trans piperidine products with ratios up to 99:1. acs.orgnih.gov This improvement is attributed to a cascade process that selectively removes the minor stereoisomer. acs.org

Stereoselective and Asymmetric Synthesis of Piperidines

Controlling the three-dimensional structure is paramount in medicinal chemistry, necessitating the development of stereoselective and asymmetric syntheses of piperidine derivatives. These methods employ chiral influences to favor the formation of one enantiomer or diastereomer over others.

Asymmetric synthesis of piperidines can be achieved through various strategies, prominently featuring the use of chiral auxiliaries and organocatalysts. researchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. nih.gov A powerful application of this concept is seen in asymmetric lithiation-substitution reactions. The use of (−)-sparteine, a naturally occurring chiral diamine, as a ligand for the organolithium base can facilitate enantioselective deprotonation or direct subsequent reactions. acs.org For example, the lithiation-cyclization of N-Boc-(4-chlorobutyl)cinnamylamine with n-BuLi in the presence of (−)-sparteine yields the (S)-piperidine product with an enantiomeric ratio of 84:16. acs.org This strategy can achieve high enantioselectivity in the formation of 2-substituted piperidines through a dynamic resolution of the intermediate 2-lithiated species. researchgate.net

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a major pillar of modern synthesis. Chiral guanidines and their derivatives are recognized as powerful organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org This dual-activation capability allows them to control the stereoselectivity of numerous reactions. Similarly, axially chiral organocatalysts can create a well-defined chiral pocket that orients substrates through non-covalent interactions, such as π-π stacking and multiple hydrogen bonds, to direct the stereochemical outcome of a reaction. snnu.edu.cn Proline-catalyzed asymmetric Mannich reactions represent another classic organocatalytic approach to constructing chiral piperidine frameworks. youtube.com

| Chiral Influence | Method | Substrate | Outcome | Ref |

| (-)-Sparteine (Chiral Ligand) | Asymmetric Lithiation-Cyclization | N-Boc-(4-chlorobutyl)cinnamylamine | (S)-piperidine, 84:16 er | acs.org |

| Chiral Diamino-alkoxides (Chiral Ligands) | Dynamic Thermodynamic Resolution | 2-Lithiated N-Boc-piperidine | Enantioenriched 2-substituted piperidines | researchgate.net |

| Chiral Guanidines | Organocatalysis | Various | Stereoselective product formation via H-bonding | rsc.org |

| Axially Chiral Styrene-based Catalyst | Organocatalysis | Various | Stereoselective product formation via chiral pocket | snnu.edu.cn |

Kinetic Resolution Techniques for Enantioenriched Piperidines

Kinetic resolution is a powerful strategy for obtaining enantioenriched compounds from a racemic mixture. This approach relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product.

A notable method for the kinetic resolution of N-Boc-2-arylpiperidines involves asymmetric deprotonation using a chiral base system. The combination of n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine has proven effective in selectively deprotonating one enantiomer of the racemic starting material. nih.govmanchester.ac.uknih.gov Subsequent quenching with an electrophile can yield a 2,2-disubstituted piperidine with high enantiomeric excess, while the unreacted starting material is recovered in an enantioenriched form. For instance, the kinetic resolution of N-Boc-2-phenylpiperidine using n-BuLi and (+)-sparteine in toluene (B28343) at -78°C, followed by quenching with methyl chloroformate, resulted in the recovery of (S)-N-Boc-2-phenylpiperidine with a 41% yield and an excellent enantiomeric ratio of 97:3. nih.gov

| Aryl Group | Chiral Ligand | Recovered Starting Material Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Phenyl | (+)-Sparteine | 41 | 97:3 |

| 4-Fluorophenyl | (-)-Sparteine | 45 | 95:5 |

| 4-Methoxyphenyl | (-)-Sparteine | 48 | 96:4 |

| 2-Thienyl | (-)-Sparteine | 39 | 97:3 |

Enzymatic kinetic resolution offers a green and highly selective alternative to chemical methods. mdpi.com Lipases, for example, can catalyze the enantioselective acylation or hydrolysis of racemic piperidine derivatives. While specific data for this compound is not detailed, the principle has been applied to similar structures like 2-piperidineethanol, demonstrating the potential of biocatalysis in this field. mdpi.com

Enantioselective Hydrogenation of N-Heteroaromatic Precursors

The enantioselective hydrogenation of N-heteroaromatic precursors, such as pyridines and their derivatives, is a direct and atom-economical approach to chiral piperidines. This method typically employs chiral transition-metal catalysts, with iridium and rhodium complexes being particularly effective.

Iridium-catalyzed asymmetric hydrogenation of N-benzyl-2-phenylpyridinium bromide has been shown to produce (S)-1-benzyl-2-phenylpiperidine with high yield and enantioselectivity. dicp.ac.cn The use of a chiral bisphosphine ligand, such as (R)-SynPhos, in combination with an iridium precursor like [{Ir(cod)Cl}₂], under a hydrogen atmosphere, effectively reduces the pyridinium (B92312) salt to the corresponding piperidine. dicp.ac.cn The reaction conditions, including the choice of solvent and counterion, can significantly influence the outcome.

| Substituent at C2 | N-Activating Group | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Phenyl | Benzyl (B1604629) | [{Ir(cod)Cl}₂]/(R)-SynPhos | 93 | 92 |

| 4-Methoxyphenyl | Benzyl | [{Ir(cod)Cl}₂]/(R)-SynPhos | 95 | 93 |

| 4-Fluorophenyl | Benzyl | [{Ir(cod)Cl}₂]/(R)-SynPhos | 92 | 91 |

| 2-Naphthyl | Benzyl | [{Ir(cod)Cl}₂]/(R)-SynPhos | 90 | 94 |

Rhodium-catalyzed hydrogenation of functionalized pyridines also provides a viable route to substituted piperidines. liverpool.ac.uk For instance, the hydrogenation of various unprotected pyridines can be achieved under mild conditions using a rhodium oxide (Rh₂O₃) catalyst. liverpool.ac.uk Furthermore, diastereoselective hydrogenation of pyridines bearing a chiral auxiliary, such as an Evans auxiliary, allows for the synthesis of enantioenriched piperidines with a high degree of stereocontrol. researchgate.netdicp.ac.cn

Ring Expansion Strategies for Piperidine Ring Formation

Ring expansion strategies offer a unique approach to the synthesis of piperidine rings from smaller, more readily available cyclic precursors like pyrrolidines and aziridines. These methods often involve the formation of a bicyclic intermediate that undergoes a regioselective ring-opening to yield the desired piperidine.

One such strategy involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and subsequent ring expansion to afford β-hydroxy piperidines. This method provides a concise route to stereoisomers of β-hydroxy piperidines.

Another approach utilizes the ring expansion of aziridinium (B1262131) intermediates. Bicyclic aziridines can undergo a formal [3+3] ring expansion with rhodium-bound vinyl carbenes to produce complex dehydropiperidines with high stereocontrol. chemrxiv.orgnih.gov This reaction proceeds through the formation of a vinyl aziridinium ylide, which then undergoes a pseudo- nih.govnih.gov-sigmatropic rearrangement. This methodology allows for the rapid construction of enantioenriched piperidine scaffolds with multiple contiguous stereocenters. Alkylative ring-opening of bicyclic aziridinium ions generated from 4-hydroxybutylaziridine with organocopper reagents has also been shown to yield 2-alkylsubstituted piperidines. researchgate.net

Synthesis of Derivatized this compound Analogues

The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships in medicinal chemistry and for the development of new chemical entities with tailored properties. Functionalization can occur at various positions on the piperidine core or through the introduction of diverse side chains and N-substituents.

Functionalization of the Piperidine Core

The piperidine ring of this compound offers several positions for functionalization, with the C3, C4, and C5 positions being common targets. Direct C-H functionalization is a challenging but increasingly explored area. For instance, dirhodium catalysts can be employed to functionalize piperidines at the C2, C3, or C4 positions, leading to a library of positional analogues. nih.gov

The synthesis of spirocyclic piperidine derivatives represents another avenue for core functionalization. For example, 1-benzyl-2,6-diarylpiperidin-4-ones can serve as building blocks for the synthesis of spiro heterocycles. nih.gov The reaction of these piperidinones with various reagents can lead to the formation of complex spiro-fused and spiro-linked systems.

| Reactant | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline, KCN | Strecker reaction | 1-Benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carbonitrile | 78 |

| Hydrazine hydrate | Ethanol, reflux | 8-Benzyl-7,9-diphenyl-1,8-diazaspiro[4.5]decan-4-one | - |

| Phenyl isocyanate | Ethanol, piperidinium (B107235) acetate-IL | 8-Benzyl-7,9-diphenyl-4-imino-1,3-diphenyl-1,3,8-triazaspiro[4.5]decan-2-one | - |

Introduction of Diverse Side Chains and N-Substituents

Modification of the N-substituent and the introduction of side chains at various positions on the piperidine ring are common strategies for creating diverse analogues of this compound.

The N-benzyl group can be readily introduced via N-alkylation of the corresponding 2-phenylpiperidine with benzyl bromide or a similar benzylating agent, often in the presence of a base such as potassium carbonate or sodium hydride in a solvent like DMF. researchgate.net Conversely, the N-benzyl group can be removed or replaced. For example, debenzylation can be achieved through hydrogenolysis.

The introduction of diverse side chains can be accomplished through various synthetic methodologies. For instance, after lithiation of N-Boc-2-aryl-4-methylenepiperidines, a variety of electrophiles can be used to introduce substituents at the C2 position. nih.gov Furthermore, the 4-methylene group can undergo further functional group interconversions to provide access to a selection of 2,4-disubstituted piperidines. nih.govwhiterose.ac.uk The synthesis of phenylpiperazine derivatives with various N-substituents has also been explored, showcasing the versatility of modifying the nitrogen atom of the piperidine-like core. nih.gov

Structural Elucidation and Conformational Analysis of 1 Benzyl 2 Phenylpiperidine Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools for the detailed structural characterization of 1-benzyl-2-phenylpiperidine derivatives, offering insights into stereochemistry and molecular connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful technique for elucidating the stereochemistry of this compound derivatives. The chemical shifts (δ) and coupling constants (J) of the piperidine (B6355638) ring protons are particularly informative for assigning the relative configuration of substituents.

In the ¹H NMR spectra of 1-benzylpiperidine (B1218667) derivatives, the protons of the methylene (B1212753) group of the alkyl chain between the piperidine and the phenyl group (N-CH₂-Ph) typically appear as a singlet around δ 3.60 ppm. nih.gov The aromatic protons from the phenyl group exhibit signals in the range of δ 7.24 to 7.90 ppm. nih.gov For N-benzylated 3,5-dialkyl-2,6-diarylpiperidin-4-ones, which share the core N-benzylpiperidine structure, the vicinal coupling constants obtained from the ¹H NMR spectrum are instrumental in establishing a chair conformation with an equatorial orientation of all substituents at positions C-2, C-3, C-5, and C-6. researchgate.net The observation of large coupling constants (≈10-11 Hz) for vicinal axial-axial protons and smaller coupling constants (≈3 Hz) for axial-equatorial or equatorial-equatorial protons allows for the determination of the preferred conformation. ias.ac.in

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed for the complete and unambiguous assignment of ¹H and ¹³C NMR signals, further confirming the stereochemical relationships within the molecule.

Table 1: Representative ¹H NMR Spectral Data for Substituted N-Benzylpiperidine Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₂-Ph | ~3.60 | s | - |

| Piperidine Ring CH | Variable | m | - |

| Piperidine Ring CH₂ | Variable | m | - |

| Phenyl Ring (aromatic) | 7.24 - 7.90 | m | - |

Note: The exact chemical shifts and coupling constants can vary depending on the specific substitution pattern and the solvent used.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound derivatives. Furthermore, tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which can aid in structural elucidation.

In electrospray ionization (ESI) mass spectrometry, piperazine (B1678402) analogues, which are structurally related to piperidines, typically show a good response in the positive ion detection mode, forming [M+H]⁺ ions. xml-journal.net The fragmentation of the N-benzylpiperidine core often involves the cleavage of the C-N bonds. A characteristic fragment ion for benzylpiperazines is observed at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is formed by the cleavage of the bond between the benzylic carbon and the piperidine nitrogen. xml-journal.netresearchgate.net This is a predominant fragmentation pathway for aliphatic amines, where the largest group is preferentially lost. miamioh.edu

Another common fragmentation pathway for piperidine rings involves the cleavage of the C-C bonds within the ring, leading to the formation of smaller, stable fragment ions. The specific fragmentation pattern can be influenced by the nature and position of substituents on both the phenyl and piperidine rings.

Table 2: Common Fragment Ions in the Mass Spectra of N-Benzylpiperidine Derivatives

| m/z | Proposed Fragment | Significance |

| [M+H]⁺ | Protonated molecule | Determines the molecular weight |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Characteristic of the benzyl (B1604629) group |

| Variable | Ring-opened fragments | Provides information on ring substitution |

X-ray Crystallography for Solid-State Conformation and Absolute Configuration

X-ray crystallography provides definitive, high-resolution data on the solid-state conformation, bond lengths, bond angles, and absolute configuration of this compound derivatives. Single-crystal X-ray diffraction studies on related N-benzylpiperidones have confirmed that these molecules often adopt a chair conformation in the solid state. researchgate.netresearchgate.net

In a study of 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one, the crystal structure revealed a chair conformation with all substituents, including the N-benzyl group, occupying equatorial positions. researchgate.net This arrangement minimizes steric hindrance between the bulky substituents. The crystal packing can be influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.net

The precise bond lengths and angles determined by X-ray crystallography serve as a benchmark for comparison with data obtained from computational modeling and spectroscopic techniques.

Conformational Preferences and Dynamics of the Piperidine Ring

The six-membered piperidine ring in this compound is not planar and can adopt several conformations. The relative energies of these conformers and the barriers to their interconversion are influenced by the nature and position of substituents.

The two most common conformations for the piperidine ring are the chair and the twist-boat forms. The chair conformation is generally the most stable due to the minimization of torsional and steric strain. westernsydney.edu.au However, in highly substituted piperidines, non-chair conformations, such as the twist-boat, may become more populated. ias.ac.in For N-acylpiperidines with a 2-substituent, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov

The conformational equilibrium between the chair and twist-boat forms can be studied using a combination of NMR spectroscopy and computational methods. Dynamic NMR spectroscopy can be used to determine the energy barriers for ring inversion.

Substituents on the piperidine ring can have a significant impact on its conformational preferences. In general, bulky substituents prefer to occupy the equatorial position in a chair conformation to minimize 1,3-diaxial interactions. For 2-substituted-1-phenylpiperidines, the axial orientation of the substituent is modestly favored over the equatorial one. nih.gov This preference is influenced by pseudoallylic strain that arises from the partial double-bond character of the C-N bond when the nitrogen lone pair conjugates with the adjacent π-orbital of the phenyl ring. nih.gov

The presence of a benzyl group on the nitrogen atom can also influence the conformational equilibrium. In N-benzylated piperidones, the benzyl group, along with other substituents, has been shown to favor an equatorial orientation in the solid state. researchgate.net The interplay of steric and electronic effects of various substituents ultimately determines the dominant conformation and the dynamic behavior of the piperidine ring.

Table 3: Factors Influencing Piperidine Ring Conformation

| Factor | Influence on Conformation |

| Steric Hindrance | Bulky substituents favor equatorial positions to avoid 1,3-diaxial strain. |

| Pseudoallylic Strain | In N-aryl or N-acyl piperidines, can favor an axial orientation for a 2-substituent. nih.gov |

| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize certain conformations. |

| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium. |

Pseudoallylic Strain and its Impact on Conformational Bias

In derivatives of this compound, the conformational preference of the substituents on the piperidine ring is significantly influenced by pseudoallylic strain, also known as A^(1,3) strain. This type of strain arises from the steric interaction between a substituent on a nitrogen atom (in this case, the benzyl group) and a substituent at the adjacent C2 position (the phenyl group) when the C2-substituent is in the equatorial position.

The piperidine ring typically adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents at the C2 position can be either axial or equatorial. For N-acylpiperidines, research has shown a strong preference for the C2-substituent to be in the axial position to avoid the energetically unfavorable interaction with the N-acyl group. acs.org This preference is a direct consequence of minimizing the A^(1,3) strain. While the N-benzyl group is less sterically demanding than some N-acyl groups, a similar principle applies.

For phenyl-1-piperidines, it has been observed that an axial orientation of a 2-substituent is modestly favored over an equatorial one. nih.gov In the case of this compound, when the C2-phenyl group is equatorial, it comes into close proximity with the N-benzyl group, leading to steric repulsion. To alleviate this strain, the molecule can adopt a conformation where the C2-phenyl group occupies the axial position. In this axial conformation, the phenyl group projects away from the N-benzyl group, resulting in a more stable, lower-energy state. The equilibrium between these two conformers is therefore biased towards the conformer with the axial C2-phenyl group. The magnitude of this bias is dependent on the effective steric bulk of the N-substituent.

| Compound Class | Favored Orientation of C2-Substituent | Primary Driving Factor | Reference |

|---|---|---|---|

| N-Acylpiperidines | Axial | Avoidance of A(1,3) (pseudoallylic) strain | acs.org |

| Phenyl-1-piperidines | Axial (modestly favored) | Minimization of steric interaction between N-substituent and C2-substituent | nih.gov |

Quaternization Studies and Stereochemical Outcomes

The quaternization of the nitrogen atom in this compound involves the reaction with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction introduces a new substituent on the nitrogen, and its stereochemical outcome is highly dependent on the conformation of the piperidine ring and the direction of attack of the electrophile.

The nitrogen atom in the piperidine ring has a lone pair of electrons that can be attacked from either the axial or equatorial face. The direction of this attack determines the configuration of the newly formed quaternary center. In substituted piperidines, the steric hindrance presented by existing substituents plays a crucial role in directing the incoming alkylating agent. researchgate.net

For this compound, the preferred conformation, as influenced by pseudoallylic strain, places the C2-phenyl group in a predominantly axial position. This leaves the equatorial face of the nitrogen lone pair more sterically accessible for the incoming alkylating agent. Consequently, the quaternization reaction is expected to proceed primarily via equatorial attack, leading to the formation of a major diastereomer where the new N-alkyl group is oriented axially.

Studies on the N-methylation of various substituted piperidines have shown that both axial and equatorial attack can occur, leading to a mixture of diastereomeric products. researchgate.net The ratio of these products is a direct reflection of the relative transition state energies for the two pathways. The steric bulk of the N-substituent, the C2-substituent, and the incoming alkylating agent all influence this ratio. For instance, in the quaternization of N-alkyl-4-phenylpiperidines, the stereochemistry of the products has been extensively studied to understand these directing effects. nih.gov

| Reactant | Alkylating Agent | Preferred Direction of Attack | Major Product Stereochemistry | Governing Principle |

|---|---|---|---|---|

| This compound | Methyl Iodide | Equatorial | N-Benzyl, N-Methyl group axial, C2-Phenyl group axial | Steric hindrance from existing axial C2-phenyl group favors attack on the more accessible equatorial face. |

The study of quaternization is significant as it provides insights into the reactivity and three-dimensional structure of piperidine derivatives. The stereochemistry of the resulting quaternary salts can be assigned using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Computational and Theoretical Investigations on 1 Benzyl 2 Phenylpiperidine

Quantum Chemical Computations

Quantum chemical computations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energy of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and the energies of different molecular states.

For piperidine (B6355638) derivatives, DFT methods such as B3LYP and M06-2X are commonly used to optimize molecular geometry and calculate relative energies of different conformers. Studies on analogous 1-phenyl and 2-phenyl substituted piperidines reveal that the orientation of the phenyl group (either axial or equatorial) significantly impacts the molecule's stability. For instance, in 2-methyl-1-phenylpiperidine, the conformer with the methyl group in the axial position is modestly favored with a calculated Gibbs free energy difference (ΔG) of -1.0 kcal/mol. This preference is influenced by pseudoallylic strain that arises when the nitrogen's lone pair of electrons conjugates with the adjacent phenyl ring, increasing the sp2 character of the nitrogen and favoring an axial orientation for the C2 substituent.

DFT calculations also provide insights into the electronic properties through analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in characterizing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For many organic molecules, including piperidine derivatives, the HOMO and LUMO densities are often localized across the aromatic rings and the heteroatom.

Table 1: Calculated Relative Energies for Phenylpiperidine Analog Conformers

This table illustrates typical energy differences between conformers of related phenylpiperidine compounds as determined by DFT calculations.

| Compound | Method/Functional | Conformer | Relative Gibbs Free Energy (ΔG) in kcal/mol |

| 2-Methyl-1-phenylpiperidine | M06-2X | Axial (2-methyl) | -1.0 |

| M06-2X | Equatorial (2-methyl) | 0.0 | |

| 1-Phenylpiperidin-4-one | B3LYP-D3 | Chair-Equatorial | Reference (Lowest Energy) |

| B3LYP-D3 | Chair-Axial | Higher Energy | |

| B3LYP-D3 | Twist | Higher Energy |

While DFT is highly effective, other ab initio molecular orbital methods like Møller–Plesset perturbation theory (MP2) are also used, particularly for a more accurate description of electron correlation effects, which can be crucial for determining conformational landscapes. The conformational landscape refers to the potential energy surface of a molecule as a function of its geometry, revealing all possible stable conformers and the energy barriers between them.

For substituted piperidines, these calculations confirm the existence of multiple stable forms, including chair, and twist-boat conformations. Comparative studies have shown that for many substituted cyclic systems, DFT functionals like M06-2X provide results that correlate well with the more computationally expensive MP2 method. The choice of method can influence the predicted balance between conformers; for example, in studies of 1-phenylpiperidin-4-one, the balance between chair-axial and chair-equatorial conformers was shown to shift depending on whether DFT or MP2 methods were employed. These computational approaches are essential for understanding the three-dimensional shapes that 1-benzyl-2-phenylpiperidine can adopt, which is a key determinant of its biological activity.

Computational studies are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction mechanisms at a molecular level. For instance, DFT calculations have been used to explore the mechanism of cycloaddition reactions where piperidine acts as an organocatalyst. rsc.org Such studies analyze the intrinsic reaction coordinates to determine whether bond formation is synchronous or asynchronous, revealing a multi-stage, one-step process. rsc.org

While extensive literature exists on the synthesis of piperidine derivatives, specific computational studies elucidating the reaction mechanisms for the synthesis of this compound itself, such as the N-benzylation of 2-phenylpiperidine (B1215205) or the cyclization routes to form the substituted piperidine ring, are not widely detailed in the currently reviewed literature. However, the available computational studies on related reactions demonstrate the capability of these methods to provide deep mechanistic insights. rsc.orgnih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. This is fundamental to structure-based drug design.

Once a likely binding pose is identified through docking, a detailed analysis of the interactions between the ligand and the receptor is performed. These interactions are the basis of molecular recognition and binding affinity. Computational studies on benzylpiperidine derivatives binding to various receptors have identified several key types of interactions:

Hydrogen Bonds: These occur between hydrogen bond donors and acceptors on the ligand and receptor. For example, the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, or if protonated, a donor.

Electrostatic and Ionic Interactions: The protonated piperidine nitrogen can form strong electrostatic or ionic bonds with negatively charged amino acid residues, such as Aspartate (Asp) or Glutamate (Glu), in a receptor's binding site. nih.gov

Hydrophobic Interactions: The nonpolar benzyl (B1604629) and phenyl rings of the molecule readily engage in hydrophobic interactions with nonpolar amino acid residues like Leucine (Leu), Phenylalanine (Phe), and Tryptophan (Trp).

π-π Stacking and Cation-π Interactions: The aromatic phenyl and benzyl groups can participate in π-π stacking with aromatic residues like Phe, Trp, and Tyrosine (Tyr). Furthermore, the positively charged (cationic) nitrogen of the piperidine ring can interact favorably with the electron-rich π systems of these same aromatic residues, an interaction known as a cation-π interaction. nih.gov

In a study of a potent benzylpiperidine-containing compound acting as a Sigma 1 Receptor (S1R) agonist, molecular dynamics simulations revealed crucial interactions with specific amino acids in the binding pocket. nih.gov Similarly, docking studies of a 1-benzylpiperidine (B1218667) derivative into acetylcholinesterase predicted that the ammonium (B1175870) group interacts primarily with Trp84 and Phe330. nih.gov

Molecular docking is a simulation technique that predicts the preferred orientation, or "pose," of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on predicted binding affinity.

Docking studies on benzylpiperidine analogs have successfully predicted their binding modes in various receptors. For example, in a study targeting the acetylcholinesterase enzyme, docking simulations predicted that a 1-benzylpiperidine derivative spans the entire binding cavity, with the benzyl group and the piperidine ring occupying distinct sub-pockets and interacting with different sets of amino acid residues. nih.gov In another example, the binding mode of a potent benzylpiperidine agonist at the Sigma 1 Receptor (S1R) was analyzed using a receptor structure derived from co-crystal data. nih.gov The computational results showed the ligand assuming a linear arrangement in the binding site, with the piperidine nitrogen acting as the positive ionizable center and the benzyl moiety occupying a secondary hydrophobic pocket. nih.gov These predictions are crucial for understanding structure-activity relationships and for rationally designing new molecules with improved affinity and selectivity.

Table 2: Examples of Predicted Ligand-Receptor Interactions for Benzylpiperidine Analogs

This table summarizes key amino acid residues and interaction types identified in molecular docking studies of compounds containing the benzylpiperidine scaffold.

| Compound Class | Receptor Target | Key Interacting Residues | Primary Interaction Types |

| 1-Benzylpiperidine derivative | Acetylcholinesterase (AChE) | Trp84, Phe330, Asp72 | Cation-π, Hydrophobic |

| Benzylpiperidine-containing ligand | Sigma 1 Receptor (S1R) | Tyr173, Glu172, Trp164 | Ionic, Hydrogen Bonding, Hydrophobic |

| N-Phenylpiperazine derivatives | α1A-Adrenoceptor | Asp106, Gln177, Ser188, Phe193 | Hydrogen Bonding, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, and correlating them with observed activities, QSAR models can predict the efficacy of new, unsynthesized molecules. drugdesign.org This approach is instrumental in drug discovery for optimizing lead compounds and designing molecules with enhanced therapeutic properties.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound and related piperidine derivatives involves a systematic process. Initially, a dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC50 or binding affinities like Ki) is collected. mdpi.com Subsequently, a wide array of molecular descriptors is calculated for each compound, representing various aspects of their molecular structure such as electronic, steric, and hydrophobic properties.

Various statistical and machine learning methods are employed to build the QSAR models. These can range from traditional methods like Multiple Linear Regression (MLR) to more advanced techniques such as Principal Component Regression (PCR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machine (SVM), Random Forest, and Gradient Boosting. nih.govnih.gov For instance, a QSAR analysis of substituted (S)-phenylpiperidines acting as dopamine (B1211576) (DA) antagonists utilized parameters such as ClogP (a measure of lipophilicity), molar refractivity (CMR), and Verloop's sterimol parameters (L, B1) to describe the substituents. nih.gov

The robustness and predictive power of the developed models are rigorously assessed through internal and external validation techniques. drugdesign.org Common statistical metrics used for validation include the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) for a test set of compounds not used in model generation. drugdesign.orgmdpi.com A high Q² value indicates a model's strong ability to predict the activity of new compounds. drugdesign.org For example, QSAR models developed for TRPV1 modulators using machine learning algorithms achieved Q² values up to 0.806, demonstrating good predictive performance. mdpi.com Similarly, models for the cardiotoxicity of piperidine derivatives showed high determination coefficients for external validation sets, in the range of 0.90–0.94. nih.gov

The table below summarizes examples of QSAR models developed for various biological activities of piperidine derivatives, showcasing the different methodologies and their predictive capabilities.

| Target/Activity | Compound Class | QSAR Method | Key Descriptors | Validation Metric (Value) | Reference |

|---|---|---|---|---|---|

| Dopamine (DA) Antagonism | (S)-Phenylpiperidines | C-QSAR | ClogP, CMR, M(vol), Verloop's sterimol parameters | Not Specified | nih.gov |

| NK1R Antagonism / SERT Inhibition | Phenyl piperidine derivatives | GA-PLS, MLR | Not Specified | Not Specified | nih.gov |

| Cardiotoxicity | Piperidine derivatives | Monte Carlo method (CORAL software) | Hybrid optimal descriptors | R² (0.90–0.94) for external validation | nih.gov |

| TRPV1 Modulation | TRPV1 modulators | XGBoost-ECFP4 | ECFP4 (Extended-Connectivity Fingerprints) | Q² (0.806), R² (0.784) | mdpi.com |

Identification of Key Structural Features for Desired Modulation

A primary outcome of QSAR and Structure-Activity Relationship (SAR) studies is the identification of key molecular features that govern the biological activity of a compound series. nih.gov These insights are crucial for guiding the rational design of new derivatives with improved potency and selectivity.

For phenylpiperidine derivatives, several structural components have been identified as critical for modulating their interaction with various biological targets:

Steric Factors: The same studies highlighted the importance of steric factors, described by Verloop's sterimol parameters. nih.gov This indicates that the size and shape of the substituents on both the phenyl ring and the piperidine nitrogen are crucial for a proper fit within the receptor's binding site. The spatial arrangement of these groups can either facilitate or hinder the optimal interaction necessary for biological response.

Substituents on the N-benzyl Group: The nature and position of substituents on the N-benzyl moiety significantly influence the activity and selectivity of these compounds. For example, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, substituents at the ortho and meta positions of the N-benzyl ring led to varying affinities for dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. researchgate.net

Modifications of the Piperidine Ring: SAR studies on acetylcholinesterase (AChE) inhibitors have shown that modifications to the piperidine core are critical. For instance, replacing a 2-isoindoline moiety with an indanone moiety in a related series resulted in a potent AChE inhibitor, demonstrating that this part of the molecule is crucial for binding. nih.gov

Nature of the Aralkyl Moiety: In studies of 1-aralkyl-4-benzylpiperidine derivatives as sigma (σ) receptor ligands, systematic modifications to the aralkyl group attached to the piperidine nitrogen resulted in a wide range of affinities and selectivities for σ1 and σ2 receptor subtypes. ebi.ac.uk

The following table details the impact of specific structural features on the biological activity of phenylpiperidine derivatives.

| Structural Feature | Modification | Impact on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| Overall Lipophilicity | Increase/Decrease in ClogP | Significant determinant of antagonist activity | Dopamine Receptors | nih.gov |

| Substituent Size/Shape | Varying steric bulk (Verloop parameters) | Crucial for binding and antagonist potency | Dopamine Receptors | nih.gov |

| N-Aralkyl Group | Systematic modification | Alters affinity and selectivity | Sigma Receptors | ebi.ac.uk |

| Piperidine Moiety | Replacement of linked groups (e.g., isoindoline (B1297411) with indanone) | Maintained or improved potency | Acetylcholinesterase (AChE) | nih.gov |

By understanding these key structural determinants, medicinal chemists can strategically modify the this compound scaffold to fine-tune its pharmacological profile, enhancing its potency for a desired target while potentially reducing off-target effects.

Biological Activity and Mechanistic Insights Excluding Clinical Human Trial Data, Dosage, Safety, Adverse Effects

Modulation of Enzyme Activities

Poly ADP Ribose Polymerase (PARP) Inhibition by Piperidine (B6355638) Derivatives

While direct PARP inhibition by the simple 1-benzyl-2-phenylpiperidine scaffold is not extensively documented in current research, more complex molecules incorporating a piperidine ring have been investigated. For instance, in studies of certain piperidine-containing non-covalent proteasome inhibitors, the downstream effects include the cleavage of PARP, which is an indicator of apoptosis. This suggests an indirect role in pathways involving PARP, although it does not equate to direct enzymatic inhibition by the piperidine moiety itself. The focus of PARP inhibitor development has largely been on structures that mimic the nicotinamide (B372718) portion of the NAD+ cofactor, which is the substrate for PARP enzymes.

Proteasome Inhibition Mechanisms of Piperidine Analogues

For example, a series of non-covalent piperidine-containing dipeptidyl derivatives were synthesized and showed potent chymotrypsin-like inhibitory activities. One of the most potent compounds in a study, compound 28, displayed a proteasome inhibitory activity with an IC50 of 1.4±0.1nM. In another study, a piperidine-containing non-covalent peptidyl derivative, compound 35, showed a proteasome inhibition IC50 of 1.2 ± 0.1 nM. mdpi.com The structure-activity relationship (SAR) studies in these series have focused on modifications of the peptide backbone and the substituents on the piperidine ring to optimize potency and pharmacokinetic properties. However, these are complex peptidyl structures, and the direct proteasome inhibitory activity of the simple this compound scaffold has not been a primary focus of research.

Carbonic Anhydrase (CA) and Aldo-Keto Reductase (AKR) Interactions

Piperidine derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and other physiological processes. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides derived from substituted benzylamines were designed and tested for their inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII). researchgate.net

Several of these sulfonamides demonstrated low nanomolar inhibitory activity and showed selectivity for the cytosolic isoform hCA II, as well as the tumor-associated isoforms hCA IX and hCA XII. researchgate.net The benzyl-substituted derivative 11 was a potent inhibitor of hCA XII with a Ki of 2.7 nM and showed significant selectivity over hCA I and hCA II. researchgate.net

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

|---|---|---|---|---|

| 11 (benzyl derivative) | 46.5 | 35.8 | 8.3 | 2.7 |

| 12 (n-heptyl derivative) | 68.3 | 39.1 | 5.6 | 4.1 |

| 13 (n-octyl derivative) | 88.4 | 42.5 | 8.1 | 5.3 |

In the context of aldo-keto reductases (AKRs), a superfamily of NAD(P)H-dependent oxidoreductases, research has explored various inhibitor scaffolds. While direct studies on this compound are limited, related structures have been investigated. For instance, novel N-benzyl(oxotriazinoindole) inhibitors of aldose reductase (ALR2), a member of the AKR superfamily, have been developed. One of the most effective inhibitors from this class, OTI-7, exhibited an IC50 of 76 nM and a high selectivity factor of ≥ 1300 against the related aldehyde reductase (ALR1). nih.gov

| Compound | ALR2 IC50 (nM) | Selectivity Factor (ALR1/ALR2) |

|---|---|---|

| OTI-6 | 470 | ≥ 210 |

| OTI-7 | 76 | ≥ 1300 |

| OTI-8 | 145 | ≥ 690 |

| OTI-9 | 220 | ≥ 450 |

| OTI-10 | 250 | ≥ 400 |

Monoamine Oxidase (MAO) Inhibition Studies

Derivatives of phenylpiperidine have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. A study of 4-phenylpiperidine (B165713) derivatives showed that substitution at the 3rd position of the piperidine ring was preferred for MAO-B oxidation, while substitution at the 4th position was favored by MAO-A. bohrium.com

More recently, a series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their MAO inhibitory activity. researchgate.net Most of these compounds displayed a higher inhibition of MAO-B over MAO-A. Compound S5 , with a 3-chloro substitution on the phenyl ring, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. researchgate.net The structure-activity relationship studies indicated that the position and nature of the substituent on the phenyl ring significantly influence the inhibitory potency and selectivity. For instance, at the 3-position of the phenyl ring, the order of MAO-B inhibition potency for different substituents was found to be -Cl > -OCH3 > -F > -CN > -CH3 > -Br. researchgate.net

| Compound | Substitution on Phenyl Ring | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| S4 | 3-Br | >10 | 10.95 ± 1.12 | >0.91 |

| S5 | 3-Cl | 3.857 ± 0.38 | 0.203 ± 0.02 | 19.04 |

| S7 | 3-F | >10 | 2.99 ± 0.29 | >3.34 |

| S10 | 3-CH3 | >10 | 4.86 ± 0.45 | >2.06 |

| S11 | 3-OCH3 | >10 | 2.28 ± 0.21 | >4.38 |

| S16 | 2-CN | >10 | 0.979 ± 0.09 | >10.21 |

| S17 | 3-CN | >10 | 3.21 ± 0.31 | >3.12 |

Receptor Ligand Research

Neurokinin-1 (NK1) Receptor Antagonism and Structure-Activity Relationships

The piperidine scaffold is a key feature in the design of high-affinity neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is the primary receptor for the neuropeptide Substance P, which is involved in pain transmission and inflammation. Structure-activity relationship studies on 4,4-disubstituted piperidine derivatives have provided valuable insights into the structural requirements for potent NK1 antagonism. nih.gov

For high affinity, it has been established that the benzyl (B1604629) ether side chain at the 4-position of the piperidine ring should be 3,5-disubstituted and highly lipophilic. The 3,5-bis(trifluoromethyl)benzyl ether has been identified as an optimal side chain. nih.gov Further studies have shown that a variety of substituents are tolerated on the piperidine nitrogen, including acyl and sulfonyl groups, without significant loss of affinity. nih.gov

| Compound | Description | hNK1 IC50 (nM) |

|---|---|---|

| 12 | 3,5-bis(trifluoromethyl)benzyl ether derivative | 0.95 |

| 38 | Acyl derivative on piperidine nitrogen | 5.3 |

| 39 | Sulfonyl derivative on piperidine nitrogen | 5.7 |

Bifunctional peptides that act as both opioid receptor agonists and NK1 receptor antagonists have also been designed, incorporating a C-terminal moiety with features similar to non-peptide NK1 antagonists. In these chimeras, a 3',5'-bis(trifluoromethyl)-benzyl ester at the C-terminus was found to be crucial for high NK1 receptor affinity. nih.gov The removal of the trifluoromethyl groups led to a significant decrease in antagonist activity, highlighting the importance of these lipophilic groups for interaction with the NK1 receptor. nih.gov

Sigma-1 Receptor Ligand Characterization

The sigma-1 (σ1) receptor is a unique chaperone protein involved in a wide array of biological functions, making it a target for various therapeutic areas, including neurodegenerative and neuropsychiatric disorders. nih.gov Derivatives containing the benzylpiperidine or benzylpiperazine scaffold have been a focus of research for developing selective σ1 receptor ligands. nih.govnih.gov

Studies on these related compounds show they can exhibit high affinity for the σ1 receptor, with binding affinities (Ki) often in the low nanomolar range. nih.gov For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone demonstrated a potent affinity for the σ1 receptor with a Ki value of 3.2 nM. nih.gov Selectivity is a key characteristic, and many benzylpiperazine derivatives show a preference for the σ1 receptor over the σ2 subtype. nih.gov In one study, a series of benzylpiperazine derivatives displayed high selectivity ratios (Ki σ2/Ki σ1), with some compounds showing ratios as high as 886, indicating a strong preference for the σ1 receptor. nih.gov

Computational docking and molecular dynamics simulations suggest that the binding of these ligands involves crucial interactions with amino acid residues within the receptor's binding pocket. nih.gov The basic amine moiety of the piperidine or piperazine (B1678402) ring is considered a key driver for affinity and selectivity at sigma receptors. nih.gov

| Compound Class | Example Compound | σ1 Receptor Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) |

| Benzylpiperidine/piperazine | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 nM nih.gov | Not specified |

| Benzylpiperazine | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 nM nih.gov | 886 nih.gov |

| Phenoxyalkylpiperidine | N-[(4-chlorophenoxy)ethyl]piperidine analogue (1a) | 0.34–1.18 nM uniba.it | >10 uniba.it |

| Phenylpropyl-benzylpiperazine | Analogue 5 | 3.61 nM unito.it | ~13 unito.it |

Melatonin Receptor Binding Affinity and Selectivity

Melatonin receptors, specifically MT1 and MT2, are G protein-coupled receptors that regulate circadian rhythms and are targets for sleep and mood disorders. elifesciences.orgnih.gov The design of ligands for these receptors often involves mimicking the structure of melatonin. A key feature for high-affinity binding is a lipophilic subpocket within the receptor that can accommodate aryl groups, such as the phenyl ring of the potent agonist 2-phenylmelatonin. nih.gov

Dopaminergic System Interactions at a Molecular Level

The N-benzylpiperidine scaffold is a well-established pharmacophore for ligands targeting the dopamine (B1211576) transporter (DAT). rti.orgnih.gov Structure-activity relationship studies on a series of 1-benzylpiperidine (B1218667) analogues have shown that these compounds can bind with high affinity to the DAT. nih.gov Research indicates that modifications to the N-benzyl group significantly influence binding affinity. Specifically, the presence of an electron-withdrawing group on the benzyl ring can be beneficial for DAT binding. nih.gov

Certain analogues have been identified with high affinity for the DAT and substantial selectivity over other monoamine transporters like the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.gov Selectivity ratios of up to 500-fold for DAT over SERT and 170-fold for DAT over NET have been reported in binding and uptake inhibition assays for some N-benzylpiperidine derivatives. nih.gov This highlights the potential of the this compound core structure to interact selectively with components of the dopaminergic system at a molecular level.

Antimicrobial Activity Mechanisms

Derivatives of piperidine are recognized for possessing a wide range of pharmacological activities, including antimicrobial properties. academicjournals.orgmdpi.com Studies on various novel piperidine derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com

The precise mechanism of antimicrobial action for piperidine-based compounds can vary, but it often involves disruption of the bacterial cell's structural integrity or key metabolic processes. The lipophilic nature of these compounds can facilitate their interaction with and penetration of the bacterial cell membrane, leading to increased permeability and eventual cell death. In a study of 4-benzyl-piperazinyl-s-triazine derivatives, several compounds showed notable antibacterial activity against strains like Bacillus subtilis and Pseudomonas aeruginosa. researchgate.netresearchgate.net The effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible bacterial growth. academicjournals.org For some piperidine derivatives, MIC values indicate potent activity, sometimes comparable to standard antibiotics. academicjournals.org

Anticancer Research Perspectives (in vitro studies)

The piperidine nucleus is a privileged structure found in numerous compounds investigated for anticancer properties. nwmedj.org Research into piperidine derivatives has revealed their potential to inhibit the growth of various cancer cell lines and induce programmed cell death.

In Vitro Inhibition of Cellular Proliferation

The antiproliferative activity of piperidine-containing compounds has been evaluated in various cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%.

In one study, a synthesized piperidine complex was tested against the A549 human lung cancer cell line, demonstrating cytotoxicity with an IC50 value of 32.43 µM. nwmedj.org Other research on piperine, a naturally occurring piperidine derivative, showed cytotoxic effects against human colon (HCT-8) and mouse melanoma (B16) cell lines with IC50 values of 66.0 µM and 69.9 µM, respectively. nwmedj.org These findings indicate that the piperidine scaffold is a viable starting point for the development of agents that can inhibit the proliferation of cancer cells in vitro.

| Compound/Derivative | Cell Line | Activity (IC50) |

| Piperidine complex | A549 (Lung) | 32.43 µM nwmedj.org |

| Piperine | HCT-8 (Colon) | 66.0 µM nwmedj.org |

| Piperine | B16 (Melanoma) | 69.9 µM nwmedj.org |

Apoptosis Induction at the Cellular Level

Beyond inhibiting proliferation, certain benzylpiperidine and piperazine derivatives have been shown to actively induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This process is often mediated by a family of cysteine proteases known as caspases. nih.gov

The induction of apoptosis by these compounds can occur through caspase-dependent pathways. nih.gov For example, treatment of cancer cells with a novel piperazine derivative led to the proteolytic cleavage and activation of caspase-8 and caspase-3. nih.gov The activation of caspase-3, an executioner caspase, is a key event that leads to the dismantling of the cell. nih.gov This is often confirmed by observing the cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP). nih.gov The involvement of caspase-8 suggests the potential activation of the extrinsic apoptotic pathway. While some compounds trigger this caspase-dependent cell death, others may act through caspase-independent mechanisms, highlighting the diverse ways in which piperidine derivatives can interfere with cancer cell survival. mdpi.commdpi.com

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The N-benzyl piperidine (B6355638) (N-BP) motif is a versatile and frequently employed structural unit in the field of drug discovery. nih.gov Its three-dimensional nature and structural flexibility are assets that medicinal chemists leverage to modulate both the efficacy and the physicochemical properties of developing drug candidates. nih.gov The N-benzyl group is not merely a placeholder; it can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing the stereochemical aspects that influence potency and toxicity. nih.gov

While 2-benzylpiperidine, an isomer of the title compound, is primarily used as a synthetic intermediate for the manufacture of other drugs, the broader class of N-benzyl-2-phenylpiperidines serves as a sophisticated building block for more complex molecular architectures. wikipedia.org A prime example is the synthesis of highly specific neurochemical tools. The enantiospecific synthesis of complex derivatives, such as those intended for receptor imaging, often begins with foundational precursors that are meticulously assembled to create the desired piperidine core. For instance, the synthesis of a specific radiolabeled 2-phenylpiperidine (B1215205) derivative involves a multi-step sequence starting from (−)-(4R)-4-phenyl-2-azetidinone. This process includes stereoselective alkylation, hydrolysis, and cyclization to form the core piperidine structure, which is then further elaborated. This demonstrates how the substituted piperidine framework is a crucial intermediate, constructed with high precision to serve as the foundation for the final complex molecule.

The phenylpiperidine class, in general, has a significant role in medicine, particularly in anesthesia and pain management. nih.gov Compounds like meperidine and fentanyl are synthesized through modifications of a core phenylpiperidine structure, highlighting the importance of this chemical family as a source of key intermediates for potent analgesics. nih.govpainphysicianjournal.com

Design and Synthesis of Peptidomimetics and Pseudopeptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The design of these molecules often involves replacing parts of a peptide backbone with more robust, non-peptidic scaffolds that can correctly orient the necessary pharmacophoric groups. There are two primary approaches to designing peptidomimetics: a medicinal chemistry approach involving the successive replacement of peptide moieties, and a biophysical approach where functional groups are arranged on diverse scaffolds based on a hypothesized bioactive conformation. benthamscience.com

The piperidine ring is a valuable scaffold in this context. Its rigid, chair-like conformation can serve as a template to mimic the turn structures found in peptides, positioning substituents in well-defined spatial orientations to interact with biological targets like enzyme active sites or protein-protein interfaces. nih.gov

A notable application of the piperidine scaffold in peptidomimetic design is in the development of HIV-1 protease inhibitors. In a series of potent inhibitors, diverse piperidine analogues were incorporated to function as P2-ligands, which are critical for binding within the S2 subsite of the protease enzyme. nih.gov For example, a compound featuring an (R)-piperidine-3-carboxamide as the P2-ligand demonstrated highly effective inhibitory activity against the enzyme. nih.gov Molecular docking studies revealed that the piperidine ring fits favorably into the S2 pocket of the protease active site, establishing beneficial interactions. nih.gov This work illustrates how the piperidine framework can be effectively integrated into a larger molecule to mimic peptide-protein interactions, serving as a key structural element in a potent, non-peptide therapeutic agent.

| Compound Class | Scaffold | Application | Biological Target | Ref |

| Protease Inhibitors | Piperidine-3-carboxamide | Antiviral | HIV-1 Protease | nih.gov |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the visualization, quantification, and functional analysis of specific biomolecules like receptors and enzymes. The 1-benzyl-2-phenylpiperidine scaffold has been successfully utilized to create highly specific probes for neuroreceptor imaging.

An important example is the development of a radioligand for positron emission tomography (PET) imaging of neurokinin 1 (NK1) receptors, also known as substance P receptors. The compound, (+)-(2S,3S)-3-(2-[11C]Methoxybenzylamino)-2-phenylpiperidine, is a derivative of this compound specifically designed for this purpose. The NK1 receptor is implicated in the regulation of emotional responses to stress and noxious stimuli, making it a significant target for neuroscience research.

The synthesis of this chemical probe involves labeling a precursor, (−)-(2S,3S)-1-tert-butyloxycarbonyl-3-(2-hydroxybenzylamino)-2-phenylpiperidine, with carbon-11 (B1219553) (¹¹C), a positron-emitting isotope. This is achieved by reacting the precursor with ¹¹C-labeled methyl iodide, followed by deprotection to yield the final radioligand. This probe demonstrated significantly better penetration into the central nervous system compared to earlier nonpeptide NK1 antagonists. Biodistribution studies confirmed its accumulation in brain regions known to have high concentrations of NK1 receptors, validating its use as a specific PET imaging agent.

Research Findings on a 2-Phenylpiperidine-Based Chemical Probe

| Probe Name | Target | Method of Detection | Key Finding |

|---|

This application underscores the value of the 2-phenylpiperidine core as a foundational structure for developing sophisticated molecular tools to investigate complex biological processes in living systems.

Future Directions and Emerging Research Areas

Advancements in Stereocontrolled Synthesis Methodologies

The biological activity of chiral molecules like 1-Benzyl-2-phenylpiperidine is critically dependent on their stereochemistry. Consequently, the development of highly efficient and selective methods for controlling stereoisomers is a primary focus of ongoing research. Future advancements are moving beyond classical resolution techniques toward more sophisticated and atom-economical asymmetric synthesis strategies.

A significant area of development is the use of transition-metal-catalyzed asymmetric hydrogenation. For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridine precursors has been shown to produce enantioenriched 2-alkyl piperidines with high levels of stereoselectivity. nih.gov This method, utilizing specialized chiral ligands like MeO-BoQPhos, can achieve high enantiomeric ratios (er), providing a direct and efficient route to chiral piperidine (B6355638) cores. nih.gov Another promising approach involves a hydrogen borrowing [5+1] annulation method, also catalyzed by iridium(III) complexes, which enables the stereoselective synthesis of substituted piperidines through a sequence of oxidation, amination, and reduction cascades. mdpi.com

These modern synthetic strategies offer precise control over the three-dimensional arrangement of atoms, which is crucial for optimizing pharmacological activity and minimizing off-target effects.

Table 1: Comparison of Stereocontrolled Synthesis Techniques for Piperidine Derivatives

| Methodology | Catalyst/Reagent Example | Key Feature | Potential Advantage for this compound |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-MeO-BoQPhos Complex | Direct enantioselective reduction of a pyridine (B92270) ring | High enantiomeric purity (e.g., up to 93:7 er) nih.gov |

| Hydrogen Borrowing Annulation | Iridium(III) Catalyst | Forms two new C-N bonds in a sequential cascade | Stereoselective synthesis from simpler precursors mdpi.com |

| N-Acylimino-Pyridinium Ylides | Rhodium Catalysts | Activation of the pyridine ring for asymmetric reduction | High enantioselectivity for 2-substituted pyridines nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. nih.govnih.gov For derivatives of this compound, AI and ML can be applied across multiple stages of the discovery pipeline.

Table 2: Applications of AI/ML in the Design of this compound Analogues

| AI/ML Application | Technique/Algorithm | Potential Outcome |

|---|---|---|

| Virtual Screening | Machine Learning-based Scoring Functions (e.g., RF, SVM) | Improved prediction of binding affinity to specific protein targets. nih.gov |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Creation of novel molecular structures with optimized pharmacological properties. |

| Target Identification | Graph Convolutional Networks (GCNs) | Prediction of new biological targets and mechanisms of action for the scaffold. nih.gov |

| ADME/Toxicity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning | In silico evaluation of pharmacokinetic and toxicity profiles to prioritize candidates. nih.gov |

Exploration of Novel Biological Targets and Mechanistic Pathways

While phenylpiperidine derivatives have historically been associated with well-established targets like opioid and dopamine (B1211576) receptors, emerging research is focused on exploring their potential at novel biological targets to address unmet medical needs. nih.govpainphysicianjournal.com A significant trend is the design of multi-target-directed ligands (MTDLs), which can modulate multiple pathological pathways simultaneously, a strategy particularly relevant for complex multifactorial diseases like Alzheimer's. nih.gov

Recent studies have explored N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in Alzheimer's disease pathology. nih.gov Other research has focused on designing hybrids that act as dual ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) or the dopamine D3 receptor (D3R), aiming to develop potent analgesics with improved safety profiles. nih.govresearchgate.net The σ1 receptor, in particular, is a promising target for modulating nociceptive signaling in chronic pain states. nih.gov Additionally, the fatty acid synthase (FASN) enzyme, which is overexpressed in many cancers, has been identified as a novel target for piperidine-containing compounds with potential anticancer activity. nih.gov The exploration of these new targets and polypharmacological approaches could unlock new therapeutic applications for analogues of this compound.

Table 3: Emerging Biological Targets for Phenylpiperidine Scaffolds

| Novel Target/Strategy | Therapeutic Area | Rationale/Mechanistic Pathway |

|---|---|---|

| Dual HDAC/AChE Inhibition | Alzheimer's Disease | Simultaneously addressing cholinergic deficit and epigenetic dysregulation. nih.gov |

| Dual MOR/σ1R or MOR/D3R Ligands | Pain Management | Combining opioid analgesia with modulation of other pathways to potentially reduce side effects. nih.govresearchgate.net |

| Fatty Acid Synthase (FASN) Inhibition | Oncology | Targeting tumor cell metabolism and growth by inhibiting lipid synthesis. nih.gov |

| Multi-target Alzheimer's Ligands | Alzheimer's Disease | Inhibiting AChE, BChE, BACE-1, and amyloid-β aggregation with a single molecule. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.